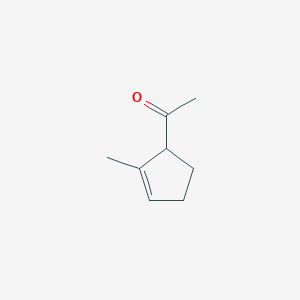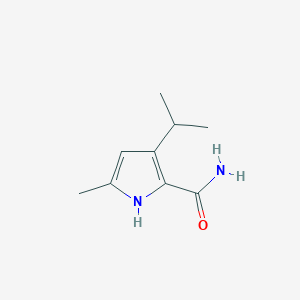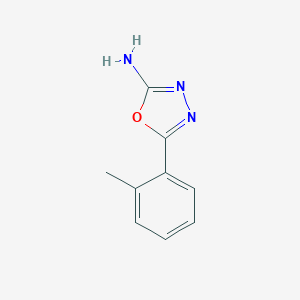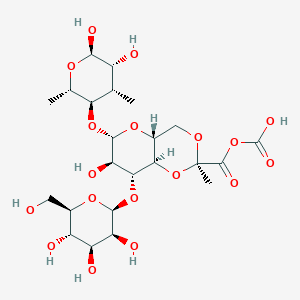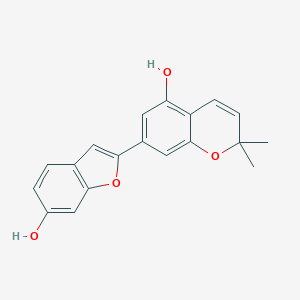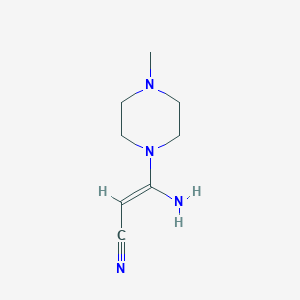
3-Amino-3-(4-methylpiperazino)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(4-methylpiperazino)acrylonitrile, or 3-Amino-3-(4-MPA), is an organic compound with a wide range of scientific applications. It is a versatile compound, used in the synthesis of many different compounds, and has been studied for its potential use in pharmaceuticals, industrial chemicals, and other applications. 3-Amino-3-(4-MPA) has a variety of biochemical and physiological effects, as well as a number of advantages and limitations when used in laboratory experiments.
Applications De Recherche Scientifique
High Molecular Weight Polyacrylonitrile
- Scientific Field : Polymer Research .
- Summary of Application : “3-Amino-3-(4-methylpiperazino)acrylonitrile” is used as a comonomer to formulate high molecular weight polyacrylonitrile (PAN). The aim is to improve the pre-oxidation performance and molecular weight of PAN .
- Methods of Application : The compound is used in radical polymerization in a mixed solvent of dimethyl sulfoxide/deionized water. The highest molecular weight of the resultant polyacrylonitrile is significantly larger than that prepared by solution polymerization under the same reaction conditions .
- Results or Outcomes : The stabilization of polyacrylonitrile has been significantly improved by the addition of “3-Amino-3-(4-methylpiperazino)acrylonitrile”, confirmed by the lower initiation temperature and broader exothermic peak in DSC curves, larger extent of stabilization from FTIR and XRD studies, and smaller Ea of cyclization .
Propriétés
IUPAC Name |
(E)-3-amino-3-(4-methylpiperazin-1-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-11-4-6-12(7-5-11)8(10)2-3-9/h2H,4-7,10H2,1H3/b8-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRAOYISBLEJMN-KRXBUXKQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=CC#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/C(=C/C#N)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(4-methylpiperazino)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



